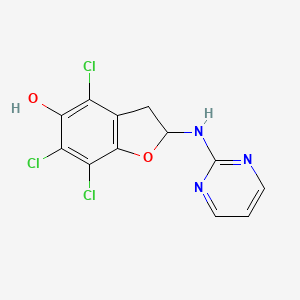
5-Benzofuranol, 4,6,7-trichloro-2,3-dihydro-2-(2-pyrimidinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol is a chemical compound with the molecular formula C12H7Cl3N2O2. It is known for its unique structure, which includes a benzofuran ring substituted with chlorine atoms and a pyrimidinylamino group.
Métodos De Preparación
The synthesis of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.
Chlorination: The benzofuran ring is then chlorinated at the 4, 6, and 7 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS).
Amination: The chlorinated benzofuran is reacted with pyrimidine-2-amine under suitable conditions to introduce the pyrimidinylamino group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-methanol: This compound has a similar structure but with a methanol group instead of a hydroxyl group.
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-amine: This compound has an amine group instead of a hydroxyl group.
The uniqueness of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol lies in its specific substitution pattern and the presence of the hydroxyl group, which may contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
354552-50-4 |
|---|---|
Fórmula molecular |
C12H8Cl3N3O2 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H8Cl3N3O2/c13-7-5-4-6(18-12-16-2-1-3-17-12)20-11(5)9(15)8(14)10(7)19/h1-3,6,19H,4H2,(H,16,17,18) |
Clave InChI |
HNIMAFWOIDLBIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C(=C(C(=C2Cl)Cl)O)Cl)NC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


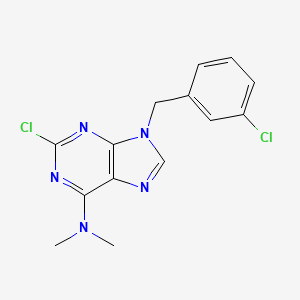
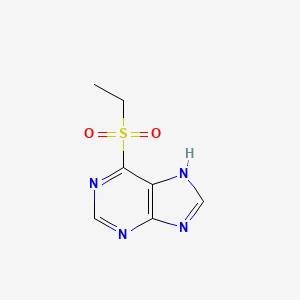
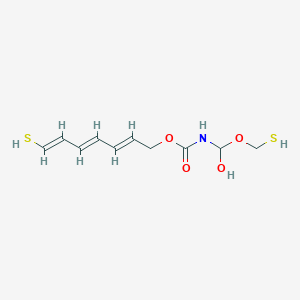
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
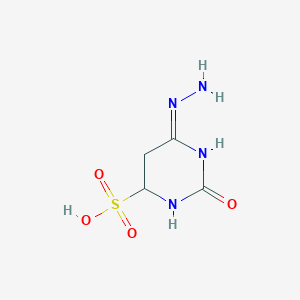
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
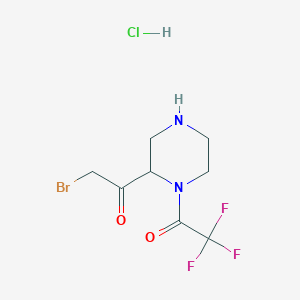
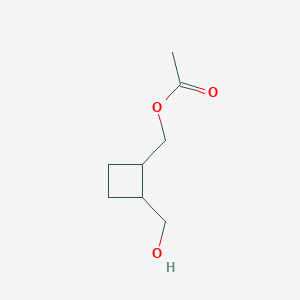
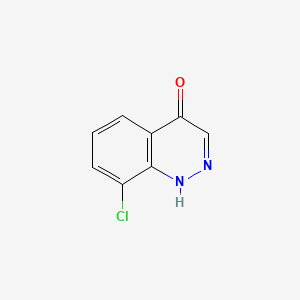
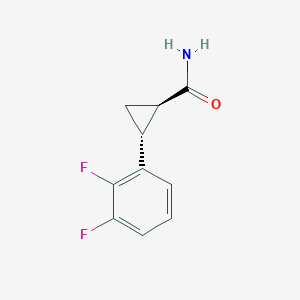
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)

